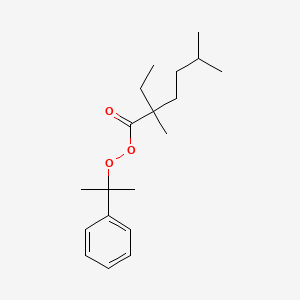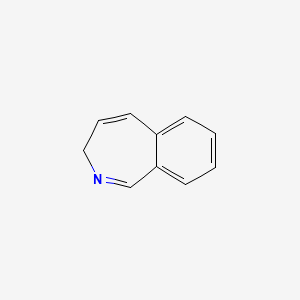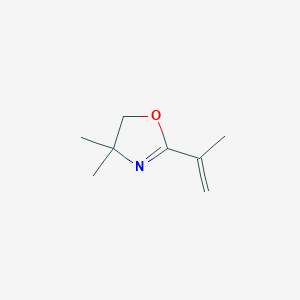
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride: is a chemical compound with the molecular formula C2HClF3NO . It is characterized by the presence of trifluoromethyl, hydroxy, and imidoyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride typically involves the reaction of trifluoroacetic acid derivatives with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethylamine derivatives.
Substitution: Formation of various substituted ethanimidoyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
- 2,2,2-Trifluoro-N-methylacetimidoyl chloride
- 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Uniqueness: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride is unique due to its combination of trifluoromethyl, hydroxy, and imidoyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical synthesis processes. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, further highlights its versatility.
Propiedades
Número CAS |
815-03-2 |
|---|---|
Fórmula molecular |
C2HClF3NO |
Peso molecular |
147.48 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-hydroxyethanimidoyl chloride |
InChI |
InChI=1S/C2HClF3NO/c3-1(7-8)2(4,5)6/h8H |
Clave InChI |
HGBFTKBCGXYYDH-UHFFFAOYSA-N |
SMILES canónico |
C(=NO)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



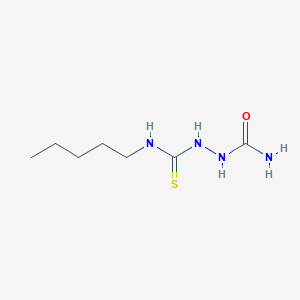

![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)

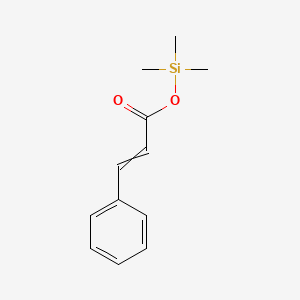


![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
